Acetaminophen Glucuronide

Description

acetaminophen metabolite in rats

Structure

3D Structure

Propriétés

IUPAC Name |

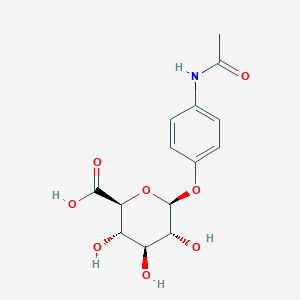

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetaminophen Glucuronide Formation in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical metabolic pathway of acetaminophen (APAP) glucuronidation within liver microsomes. Glucuronidation is the primary detoxification route for acetaminophen, and understanding its kinetics and the enzymes involved is paramount for drug development, toxicity studies, and clinical pharmacology. This document details the experimental protocols for studying this pathway, presents quantitative data on enzyme kinetics, and visualizes the key processes involved.

Introduction to Acetaminophen Glucuronidation

Acetaminophen is a widely used analgesic and antipyretic drug. At therapeutic doses, it is primarily metabolized in the liver through conjugation reactions, with glucuronidation accounting for a significant portion of its elimination. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of hepatocytes. The UGTs transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of acetaminophen, forming the water-soluble and readily excretable acetaminophen glucuronide (APAP-G).

The efficiency of this pathway is a critical determinant of acetaminophen's safety profile. Saturation or inhibition of the glucuronidation pathway can lead to an increased shunting of acetaminophen down a minor oxidative pathway, resulting in the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Understanding the kinetics and regulation of the UGT enzymes involved in acetaminophen glucuronidation is therefore essential for predicting and preventing drug-induced liver injury.

Key UDP-Glucuronosyltransferase Isoforms

Several UGT isoforms have been identified as being involved in the glucuronidation of acetaminophen in human liver microsomes. The primary contributors exhibit different kinetic properties, leading to their varying importance at different substrate concentrations.

-

UGT1A1: This isoform plays a substantial role, particularly at toxic concentrations of acetaminophen (>1 mM).[1]

-

UGT1A6: UGT1A6 is a high-affinity, low-capacity enzyme, making it most active at lower, therapeutic concentrations of acetaminophen (<50 µM).[1][2]

-

UGT1A9: Considered the predominant enzyme for acetaminophen glucuronidation over a clinically relevant concentration range (50 µM - 5 mM), UGT1A9 is a low-affinity, high-capacity enzyme.[1]

-

UGT2B15: This isoform also contributes significantly to acetaminophen glucuronidation, especially at concentrations of 0.1 and 1.0 mM.[3][4]

The interplay between these enzymes results in complex kinetics for overall acetaminophen glucuronidation in the liver.

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the key UGT isoforms involved in acetaminophen glucuronidation in human liver microsomes. These values are essential for building predictive models of drug metabolism and for understanding interindividual variability.

Table 1: Michaelis-Menten (Km) and Maximum Velocity (Vmax) for Acetaminophen Glucuronidation by Recombinant Human UGT Isoforms and Human Liver Microsomes (HLM)

| Enzyme/System | Apparent Km (mM) | Apparent Vmax (nmol/min/mg protein) | Kinetic Model | Reference |

| UGT1A1 | 9.4 | Intermediate Capacity | Hill Kinetics | [1] |

| UGT1A6 | 2.2 | Low Capacity | Substrate Inhibition | [1][3] |

| UGT1A9 | 21 | High Capacity | Michaelis-Menten | [1] |

| UGT2B15 | - | - | Substrate Inhibition | [3] |

| Human Liver Microsomes | 7.37 ± 0.99 | 4.76 ± 1.35 | Michaelis-Menten | [5] |

| Human Liver Microsomes | 4 | 1.5 | Hill Equation | [6] |

Note: Kinetic parameters can vary between studies due to differences in experimental conditions.

Table 2: Contribution of UGT Isoforms to Acetaminophen Glucuronidation at Different Concentrations

| Acetaminophen Concentration | Predominant UGT Isoform(s) | Contribution | Reference |

| <50 µM | UGT1A6 | >29% of total activity | [1] |

| 50 µM - 5 mM | UGT1A9 | >55% of total activity | [1] |

| >1 mM (toxic concentrations) | UGT1A1 | >28% of activity | [1] |

| 0.1 mM & 1.0 mM | UGT1A9, UGT2B15 | Significant contribution | [3][4] |

| 10 mM | UGT1A9, UGT1A1 | Significant contribution | [3][4] |

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro acetaminophen glucuronidation assay using human liver microsomes.

Materials and Reagents

-

Human Liver Microsomes (HLM)

-

Acetaminophen (APAP)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Alamethicin (from Trichoderma viride)

-

Internal Standard (e.g., paraxanthine)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Preparation of Solutions

-

Acetaminophen Stock Solution: Prepare a high-concentration stock solution of acetaminophen in a suitable solvent (e.g., methanol or water) and then dilute to various working concentrations in the incubation buffer.

-

UDPGA Solution: Prepare a fresh solution of UDPGA in water.

-

Alamethicin Solution: Prepare a stock solution of alamethicin in ethanol or methanol.

-

Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4, containing MgCl₂.

In Vitro Incubation Procedure

The following protocol is a standard method for assessing this compound formation.

-

Microsome Activation: To overcome the latency of UGT enzymes within the microsomal membrane, pre-incubate the human liver microsomes with a pore-forming agent like alamethicin. A common concentration is 50 µg of alamethicin per mg of microsomal protein.[6]

-

Incubation Setup: In a microcentrifuge tube, combine the following components in order:

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 4 mM.[7]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This will precipitate the proteins.

-

Protein Precipitation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound formation.

HPLC Analysis

-

Chromatographic Conditions:

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a standard curve of known concentrations of this compound. The results are typically expressed as nmol of product formed per minute per mg of microsomal protein.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic pathways of acetaminophen in the liver.

Caption: Workflow for in vitro acetaminophen glucuronidation assay.

Conclusion

The formation of this compound in liver microsomes is a complex process mediated by multiple UGT isoforms with distinct kinetic properties. A thorough understanding of this pathway, facilitated by robust in vitro assays, is crucial for the preclinical assessment of drug candidates and for elucidating the mechanisms of drug-induced liver injury. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in the field of drug metabolism and toxicology. By utilizing standardized methodologies and being aware of the key enzymatic players, the scientific community can continue to build more accurate predictive models for drug safety and efficacy.

References

- 1. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatographic assay for this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acetaminophen Glucuronide Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetaminophen glucuronide synthesis pathway, a critical route in the detoxification and elimination of the widely used analgesic, acetaminophen. This document delves into the core mechanisms, enzymatic players, regulatory networks, and key experimental methodologies pertinent to the study of this pathway. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are illustrated with detailed diagrams.

Introduction to Acetaminophen Metabolism

Acetaminophen (APAP) is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation.[1] At therapeutic doses, glucuronidation is the predominant pathway, accounting for approximately 50-70% of acetaminophen elimination.[2] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates acetaminophen with glucuronic acid, forming the water-soluble and readily excretable metabolite, this compound (APAP-G).[3] The efficiency of this pathway is crucial in preventing the accumulation of the parent drug and its diversion to the minor but toxic oxidation pathway, which produces the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[1]

The Core Synthesis Pathway: Acetaminophen Glucuronidation

The synthesis of this compound is a two-step process that occurs primarily in the cytoplasm and endoplasmic reticulum of hepatocytes.[4]

-

Synthesis of UDP-glucuronic acid (UDPGA): The sugar donor, UDPGA, is synthesized in the cytoplasm from glucose-1-phosphate.

-

Glucuronidation of Acetaminophen: In the lumen of the endoplasmic reticulum, UGT enzymes catalyze the transfer of the glucuronic acid moiety from UDPGA to the hydroxyl group of acetaminophen, forming this compound.

Key Enzymes: UDP-Glucuronosyltransferases (UGTs)

Several UGT isoforms are involved in acetaminophen glucuronidation, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the most significant in the human liver.[5][6] These isoforms exhibit different kinetic properties and contribute variably to acetaminophen metabolism depending on the substrate concentration.

Kinetic Parameters of Major UGT Isoforms

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the primary UGT isoforms involved in acetaminophen glucuronidation are summarized below. These values highlight the different affinities and capacities of each enzyme for acetaminophen.

| UGT Isoform | Apparent Km (mM) | Apparent Vmax (nmol/min/mg) | Kinetic Model | Reference |

| UGT1A1 | 9.4 | Intermediate Capacity | Hill Kinetics | [7] |

| UGT1A6 | 2.2 | Low Capacity | Substrate Inhibition | [7] |

| UGT1A9 | 21 | High Capacity | Michaelis-Menten | [7] |

| UGT2B15 | - | - | Substrate Inhibition | [1] |

| Human Liver Microsomes | 7.37 ± 0.99 | 4.76 ± 1.35 | Michaelis-Menten | [8] |

Note: Direct Vmax for UGT2B15 was not explicitly stated in the provided search results, but its contribution is significant, and it exhibits substrate inhibition kinetics.

Relative Contribution of UGT Isoforms

The contribution of each UGT isoform to acetaminophen glucuronidation varies with the concentration of acetaminophen.

| Acetaminophen Concentration | Predominant UGT Isoform(s) | Contribution | Reference |

| Low (<50 µM) | UGT1A6 | >29% of total activity | [7] |

| Clinically Relevant (50 µM - 5 mM) | UGT1A9 | >55% of total activity | [7] |

| Toxic (>1 mM) | UGT1A1 | >28% of activity | [7] |

| 0.1 and 1.0 mM | UGT1A9 and UGT2B15 | Significant contribution | [1] |

| 10 mM | UGT1A9 | Significant metabolizer | [1] |

Regulation of UGT Expression: Signaling Pathways

The expression of UGT genes is tightly regulated by a network of transcription factors and nuclear receptors, leading to significant interindividual variability in acetaminophen metabolism.

Transcriptional Regulation of UGT1A1

The expression of UGT1A1 is induced by various xenobiotics and endogenous molecules through the activation of several key transcription factors.

Transcriptional Regulation of UGT1A6, UGT1A9, and UGT2B15

The expression of other key UGTs is also under the control of various transcription factors.

-

UGT1A6: Regulated by the aryl hydrocarbon receptor (AhR), pregnane X receptor (PXR), constitutive androstane receptor (CAR), and Nrf2.[9]

-

UGT1A9: The liver-specific expression is primarily controlled by hepatocyte nuclear factor 4-alpha (HNF4α).[2]

-

UGT2B15: Its expression is influenced by steroid hormones via the estrogen receptor alpha (ERα) and androgen receptor (AR), with FOXA1 playing a role.[3][10] Insulin and IGF1 have been shown to inhibit its mRNA expression.[10]

Experimental Protocols

Studying the acetaminophen glucuronidation pathway involves a variety of in vitro and analytical techniques.

In Vitro Acetaminophen Glucuronidation Assay Using Human Liver Microsomes

This assay is a standard method to determine the kinetic parameters of acetaminophen glucuronidation.

References

- 1. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic expression of the UGT1A9 gene is governed by hepatocyte nuclear factor 4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Nuclear Receptor Regulation of the UDP-Glucuronosyltransferase 1 Locus and the Role of the Pregnane X Receptor as a Tissue-Specific Master Regulator - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic interactions between acetaminophen (paracetamol) and two flavonoids, luteolin and quercetin, through in vitro inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Chemical Structure of Acetaminophen Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen, a widely used analgesic and antipyretic medication, undergoes extensive metabolism in the liver. The primary metabolic pathway is glucuronidation, resulting in the formation of acetaminophen glucuronide. This inactive metabolite is more water-soluble than the parent drug, facilitating its excretion from the body. A thorough understanding of the chemical structure and properties of this compound is crucial for researchers and professionals involved in drug development and metabolism studies. This guide provides a detailed overview of the chemical structure, synthesis, and characterization of this compound, including its metabolic pathway and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as paracetamol glucuronide, is the major metabolite of acetaminophen in adults, accounting for approximately 45-55% of the administered dose.[1] The conjugation of glucuronic acid to acetaminophen occurs at the hydroxyl group of the parent molecule, forming an O-glucuronide.[2] This process significantly increases the polarity and water solubility of the compound, which is a critical step in its detoxification and elimination.[3]

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | [2][4] |

| Synonyms | This compound, Paracetamol glucuronide, 4-Acetamidophenol glucuronide | [2][5] |

| Molecular Formula | C₁₄H₁₇NO₈ | [1][2][6] |

| Molecular Weight | 327.29 g/mol | [2][5][6] |

| Monoisotopic Mass | 327.09541650 Da | [2][4] |

| SMILES String | CC(=O)NC1=CC=C(O[C@H]2--INVALID-LINK--C(=O)O)O)O">C@@HO)C=C1 | [1][4][5] |

| InChI Key | IPROLSVTVHAQLE-BYNIDDHOSA-N | [2][4] |

| CAS Number | 16110-10-4 | [2][5][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 195-198 °C | [6] |

Metabolic Pathway: Glucuronidation of Acetaminophen

The glucuronidation of acetaminophen is a phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[7][8][9] This enzymatic process occurs primarily in the liver.[9] The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of acetaminophen.[8] Several UGT isoforms are involved in this process, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the most significant in humans.[9][10]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a representative method for the enzymatic synthesis of this compound using recombinant human UDP-glucuronosyltransferases.

Materials:

-

Acetaminophen

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Recombinant human UGT1A9 (or other relevant UGT isoforms)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), saccharolactone (5 mM), acetaminophen (1 mM), and UDPGA (2 mM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the recombinant UGT enzyme (e.g., 0.1 mg/mL of UGT1A9).

-

Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate the protein.

-

Collect the supernatant for purification.

Purification of this compound by Preparative HPLC

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

-

Equilibrate the preparative HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the supernatant from the synthesis reaction onto the column.

-

Elute the compounds using a linear gradient, for example:

-

0-5 min: 5% B

-

5-35 min: 5% to 40% B

-

35-40 min: 40% to 95% B

-

40-45 min: 95% B

-

45-50 min: 95% to 5% B

-

50-60 min: 5% B

-

-

Monitor the elution profile at 254 nm.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the collected fractions and lyophilize to obtain the purified this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 500 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy Parameters (Representative):

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 128

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy Parameters (Representative):

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

Expected Chemical Shifts (in D₂O):

-

Acetaminophen Moiety:

-

Aromatic protons: ~δ 7.0-7.5 ppm

-

Acetyl methyl protons: ~δ 2.1 ppm

-

-

Glucuronide Moiety:

-

Anomeric proton (H-1'): ~δ 5.0 ppm

-

Other sugar protons: ~δ 3.4-3.8 ppm

-

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the analysis of this compound.

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Prepare calibration standards and quality control samples of this compound in a relevant matrix (e.g., plasma, buffer).

-

Perform a protein precipitation extraction of plasma samples by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., deuterated this compound).

-

Centrifuge the samples and inject the supernatant onto the LC-MS/MS system.

-

Use a gradient elution to separate the analyte from other components. A representative gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Set the mass spectrometer to operate in negative ion mode and monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For this compound, a common transition is m/z 326 -> 113.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic formation of this compound. The detailed experimental protocols for its synthesis, purification, and characterization using modern analytical techniques serve as a valuable resource for researchers in the fields of drug metabolism, pharmacology, and analytical chemistry. A thorough understanding of this major metabolite is essential for the continued safe and effective use of acetaminophen.

References

- 1. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. | Semantic Scholar [semanticscholar.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of decreased acetaminophen glucuronidation in the fasted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Paracetamol - Wikipedia [en.wikipedia.org]

In Vitro Synthesis of Acetaminophen Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the in vitro synthesis, purification, and characterization of an acetaminophen glucuronide standard. This metabolite is crucial for a wide range of studies in drug metabolism, pharmacokinetics, and toxicology. The synthesis relies on the enzymatic activity of UDP-glucuronosyltransferases (UGTs), mirroring the primary metabolic pathway of acetaminophen in vivo.

Introduction: The Role of Glucuronidation in Acetaminophen Metabolism

Acetaminophen is a widely used analgesic and antipyretic drug. In the body, primarily in the liver, it undergoes extensive phase II metabolism to facilitate its excretion.[1][2][3] The major metabolic pathway is glucuronidation, accounting for approximately 45-55% of acetaminophen metabolism.[3] This reaction involves the covalent attachment of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the acetaminophen molecule. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting this compound is a more water-soluble, inactive metabolite that is readily eliminated from the body.[1][2]

Several UGT isoforms are involved in acetaminophen glucuronidation, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the most significant contributors.[2] The in vitro synthesis of this compound typically utilizes a source of these enzymes, such as human liver microsomes (HLM) or recombinant UGT isoforms, to replicate this key metabolic step.

Below is a diagram illustrating the metabolic fate of acetaminophen.

Experimental Protocols

This section details the methodologies for the enzymatic synthesis of this compound, followed by its purification and characterization.

Preparative Enzymatic Synthesis of this compound

This protocol is designed for a preparative-scale synthesis to yield milligram quantities of the target metabolite.

Materials:

-

Human Liver Microsomes (HLM) or a combination of recombinant UGT1A1, UGT1A6, UGT1A9, and UGT2B15

-

Acetaminophen

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Methanol (ice-cold)

Procedure:

-

Prepare the Reaction Mixture: In a suitable vessel, combine the following components. It is recommended to keep all components on ice.

-

Add potassium phosphate buffer to achieve the final desired volume.

-

Add MgCl₂ to a final concentration of 1 mM.

-

Add alamethicin (from a stock solution in ethanol) to a final concentration of 30 µg/mg of microsomal protein. Mix gently and pre-incubate on ice for 15 minutes to activate the microsomes.

-

Add HLM to a final concentration of 1-2 mg/mL.

-

Add acetaminophen to a final concentration of 1-5 mM.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the Reaction: Start the reaction by adding UDPGA to a final concentration of 4 mM.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours with continuous gentle agitation.

-

Terminate the Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (if quantitative analysis of the reaction progress is desired).

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at 4000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Collect Supernatant: Carefully collect the supernatant for the subsequent purification steps.

Table 1: Reaction Components for Preparative Synthesis

| Component | Stock Concentration | Final Concentration |

| Potassium Phosphate Buffer | 0.5 M, pH 7.4 | 0.1 M |

| MgCl₂ | 100 mM | 1 mM |

| Alamethicin | 5 mg/mL | 30 µg/mg protein |

| Human Liver Microsomes | 20 mg/mL | 1-2 mg/mL |

| Acetaminophen | 100 mM | 1-5 mM |

| UDPGA | 50 mM | 4 mM |

Purification of this compound

A two-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for high purity.

2.2.1. Solid-Phase Extraction (SPE)

This step serves as an initial clean-up to remove proteins, salts, and some unreacted cofactors.

Materials:

-

C18 SPE Cartridges

-

Methanol

-

Deionized Water

-

Ammonium Acetate Buffer (5 mM, pH 5.0)

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 5 mL of 5 mM ammonium acetate buffer (pH 5.0).

-

Loading: Load the supernatant from the terminated reaction onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar impurities.

-

Elution: Elute the this compound and remaining acetaminophen with 5 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for preparative HPLC.

2.2.2. Preparative HPLC

This step will separate this compound from the parent drug and other remaining impurities.

Table 2: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 30% B over 20 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL |

Procedure:

-

Inject the reconstituted sample onto the preparative HPLC system.

-

Collect the fraction corresponding to the this compound peak. The glucuronide will elute earlier than the parent acetaminophen due to its higher polarity.

-

Pool the collected fractions and evaporate the solvent to obtain the purified this compound.

Characterization of the Synthesized Standard

The identity and purity of the final product must be confirmed.

2.3.1. LC-MS/MS Analysis

Procedure:

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., 50:50 water:methanol).

-

Analyze using an LC-MS/MS system in negative ion mode.

-

Confirm the identity by observing the correct precursor ion ([M-H]⁻) and characteristic fragment ions.

Table 3: Mass Spectrometry Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 326.1 | 150.1 |

| Acetaminophen | 150.1 | 108.1 |

2.3.2. NMR Spectroscopy

Procedure:

-

Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the structure by comparing the obtained spectra with literature data or predicted spectra. The presence of signals corresponding to both the acetaminophen and glucuronic acid moieties is expected.

2.3.3. Purity Assessment

Procedure:

-

Analyze the purified product using an analytical HPLC-UV method.

-

Determine the purity by calculating the peak area of this compound as a percentage of the total peak area at an appropriate wavelength (e.g., 254 nm).

-

The target purity for a chemical standard should be ≥95%.

Quantitative Data Summary

The following table provides expected kinetic parameters for the primary UGT enzymes involved in acetaminophen glucuronidation, which can be useful for optimizing reaction conditions.

Table 4: Apparent Michaelis-Menten Constants (Km) for Acetaminophen Glucuronidation by Human UGT Isoforms

| UGT Isoform | Apparent Km (mM) | Reference |

| UGT1A1 | 9.4 | [4] |

| UGT1A6 | 2.2 | [4] |

| UGT1A9 | 21 | [4] |

| UGT2B15 | Varies with conditions | [5] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH, enzyme source).

The expected yield from a preparative synthesis can vary significantly based on the efficiency of the enzymatic reaction and the purification process. With optimized conditions, yields in the range of 30-60% can be targeted. The final purity of the standard, as determined by HPLC-UV, should be documented.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0010316) [hmdb.ca]

- 2. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

Acetaminophen Glucuronide Metabolism: An In-depth Interspecies Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), also known as paracetamol, is one of the most widely used analgesic and antipyretic drugs globally. At therapeutic doses, it is considered safe and is primarily metabolized in the liver via conjugation reactions, principally glucuronidation and sulfation, to form water-soluble, non-toxic metabolites that are readily excreted. A minor fraction is oxidized by cytochrome P450 (CYP) enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][2][3][4][5]

The efficiency of the glucuronidation pathway, mediated by UDP-glucuronosyltransferases (UGTs), is a critical determinant of acetaminophen's safety profile. Significant interspecies differences exist in the expression and activity of UGT enzymes, leading to marked variations in APAP metabolism, pharmacokinetics, and susceptibility to hepatotoxicity.[6][7] This guide provides a comprehensive technical overview of these species-specific differences, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways to aid researchers and professionals in drug development and preclinical safety assessment.

Core Metabolic Pathways of Acetaminophen

The metabolic fate of acetaminophen is primarily determined by three competing pathways in the liver. The major detoxification routes are glucuronidation and sulfation, while the CYP450-mediated pathway leads to a toxic intermediate.

Quantitative Data on Interspecies Glucuronidation

Significant variations in the kinetics of acetaminophen glucuronidation and its overall pharmacokinetic profile are observed across different species. These differences are fundamental to understanding species-specific susceptibility to toxicity.

Table 1: In Vitro Acetaminophen-UGT Enzyme Kinetics in Liver Microsomes

This table summarizes the kinetic parameters for the high-affinity component of acetaminophen glucuronidation in hepatic microsomes from various species. The data highlights the remarkably low metabolic capacity (Vmax) in cats.

| Species | Vmax (nmol/min/mg protein) | Km (mM) | Reference(s) |

| Cat | 0.025 ± 0.006 | 0.31 ± 0.1 | [6][7] |

| Dog | 0.92 ± 0.09 | 0.11 ± 0.02 | [6][7] |

| Human | 0.27 ± 0.09 | 0.60 ± 0.06 | [6][7] |

| Gunn Rat (Mutant) | 0.67 | N/A | [6][7] |

| Gunn Rat (Normal) | 6.75 | N/A | [6][7] |

| Other Mammals | 0.13 - 7.63 (Range) | 0.22 - 6.7 (Range) | [6][7] |

Values are presented as mean ± SEM where available. "Other Mammals" include single samples from monkey, rabbit, pig, horse, cow, and sheep.

Table 2: In Vivo Pharmacokinetic Parameters of Acetaminophen

Oral bioavailability and plasma clearance demonstrate significant species differences, largely attributable to variations in first-pass metabolism, where glucuronidation plays a key role.

| Species | Dose (mg/kg) | Route | Absolute Bioavailability (%) | Plasma Clearance (L/h/kg) | Elimination Half-life (h) | Reference(s) |

| Chicken | 10 | Oral | 42.2 | N/A | N/A | [8] |

| Turkey | 10 | Oral | 39.0 | N/A | N/A | [8] |

| Dog | 10 | Oral | 44.5 | 0.54 ± 0.13 | 1.04 ± 0.16 | [8] |

| Pig | 10 | Oral | 75.5 | 0.65 ± 0.13 | 1.34 ± 0.18 | [8] |

| Horse | 10 | Oral | 91.0 | 0.16 ± 0.03 | 3.53 ± 0.70 | [8] |

| Goose | 10 | Oral | 46.0 | N/A | N/A | [9] |

Table 3: In Vitro Acetaminophen Cytotoxicity in Primary Hepatocytes

The concentration of acetaminophen required to cause 50% cell death (EC50) in cultured primary hepatocytes varies significantly, with mouse hepatocytes showing the highest sensitivity, correlating with their use as a model for human toxicity.

| Species | EC50 (mM) | Culture Time | Reference(s) |

| Mouse | 3.8 | 24h | [10] |

| Rat | 7.6 | 24h | [10] |

| Human | 28.2 | 24h | [10] |

Key UGT Isoforms in Acetaminophen Glucuronidation

In humans, several UGT isoforms contribute to acetaminophen glucuronidation, with their relative importance depending on the substrate concentration.[3][11]

-

UGT1A6: A high-affinity, low-capacity enzyme, most active at lower, therapeutic concentrations of APAP.[11][12]

-

UGT1A9: A low-affinity, high-capacity enzyme, identified as the predominant isoform across a clinically relevant concentration range.[11][12]

-

UGT1A1: Possesses intermediate affinity and capacity and contributes substantially at higher, toxic concentrations.[11][12]

-

UGT2B15: Also contributes significantly to APAP glucuronidation.[13]

The expression and activity of these orthologous enzymes vary across species, explaining the observed differences in metabolism. The most striking example is the cat, which exhibits a profound deficiency in glucuronidation activity. This is attributed to a lack of functional UGT1A6 and UGT2B7 homologues, rendering cats highly susceptible to acetaminophen toxicity.[6][7][14] Ferrets also display relatively slow glucuronidation compared to other species, though no specific defects in the UGT1A6 gene have been identified to account for this.[15]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the comparative study of drug metabolism. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Determination of Acetaminophen-UGT Kinetics in Liver Microsomes

This protocol is used to determine the Vmax and Km of acetaminophen glucuronidation, as summarized in Table 1.

Methodology Details:

-

Homogenization Buffer: Typically a potassium phosphate or Tris-HCl buffer containing sucrose to maintain osmotic stability.

-

Incubation Conditions: The reaction is initiated by adding the cofactor UDPGA after a pre-incubation period. The final volume is typically 100-200 µL.

-

Analytical Method: HPLC with UV or mass spectrometry (LC-MS/MS) detection is used to separate and quantify the parent drug and its glucuronide metabolite.[9][16] A standard curve of authentic APAP-GLU is used for absolute quantification.

Protocol 2: In Vitro Hepatocyte Cytotoxicity Assay

This protocol is used to determine the EC50 values for acetaminophen in primary hepatocytes from different species, as shown in Table 3.

Methodology Details:

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from fresh liver tissue by collagenase perfusion. Cells are plated on collagen-coated plates and allowed to attach for several hours (e.g., 4-24 hours).

-

Acetaminophen Treatment: The culture medium is replaced with a medium containing increasing concentrations of acetaminophen.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours).

-

Viability Assessment (MTT Assay):

-

The treatment medium is removed, and a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

After incubation (e.g., 2-4 hours), the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.[10]

Species-Specific Metabolic Profiles and Toxicological Relevance

-

Humans: Glucuronidation is a major metabolic pathway. Interindividual variability in UGT activity can influence susceptibility to APAP toxicity.[11][12] Genetic polymorphisms in UGT genes, such as UGT1A6, can affect APAP pharmacokinetics.[17]

-

Cats: Highly sensitive to APAP toxicity due to a profound deficiency in glucuronidation.[6][7] This leads to a greater reliance on other metabolic pathways, including the formation of the toxic NAPQI metabolite, even at low doses.

-

Dogs: Possess a more efficient glucuronidation capacity compared to cats and humans (based on Vmax), but still exhibit significant first-pass metabolism.[6][8]

-

Rodents (Mice and Rats): Widely used as preclinical models. However, significant differences exist between them. Mice are more sensitive to APAP-induced liver injury than rats and are considered a more faithful model for human hepatotoxicity, as the mechanisms of injury (mitochondrial damage, oxidative stress) are similar.[1][18][19][20] Rats are relatively resistant to APAP hepatotoxicity.[1][19]

-

Pigs: Used as a large animal model for studying APAP-induced acute liver failure due to physiological and metabolic similarities to humans.[21]

-

Avian Species (Chickens, Turkeys, Geese): Exhibit low oral bioavailability of acetaminophen, indicating extensive first-pass metabolism.[8][9][22]

Conclusion and Implications for Drug Development

The metabolism of acetaminophen, particularly through the glucuronidation pathway, exhibits profound and clinically significant differences across species. Cats, with their severely limited glucuronidation capacity, represent an extreme example of this metabolic variation and its toxicological consequences. Rodents, while essential preclinical models, also show important differences, with mice more closely replicating the human pathophysiology of APAP-induced liver injury than rats.

For drug development professionals, these findings underscore several critical points:

-

Species Selection: Careful consideration of species-specific metabolic pathways is paramount when selecting animal models for preclinical safety and toxicity studies. The rat's resistance to APAP toxicity highlights the potential for this species to underpredict hepatotoxicity for certain compounds.[20]

-

Extrapolation of Data: Allometric scaling and direct extrapolation of pharmacokinetic and toxicity data from animals to humans must be performed with caution, accounting for known differences in drug-metabolizing enzymes.

-

Veterinary Medicine: Understanding these metabolic differences is crucial for the safe use of human drugs in veterinary patients and for the development of new veterinary medicines.

This guide provides a foundational understanding of the interspecies variations in acetaminophen glucuronidation. A thorough appreciation of these differences is essential for advancing research, ensuring drug safety, and developing more predictive models for assessing drug-induced liver injury.

References

- 1. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]

- 2. jfda-online.com [jfda-online.com]

- 3. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetaminophen Hepatotoxicity: Paradigm for Understanding Mechanisms of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]

- 6. Research Portal [rex.libraries.wsu.edu]

- 7. Molecular basis for deficient acetaminophen glucuronidation in cats. An interspecies comparison of enzyme kinetics in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species comparison of oral bioavailability, first-pass metabolism and pharmacokinetics of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Interspecies differences in acetaminophen sensitivity of human, rat, and mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular basis for deficient acetaminophen glucuronidation in cats. An interspecies comparison of enzyme kinetics in liver microsomes. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Paracetamol as a test drug to determine glucuronide formation in man. Effects of inducers and of smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A systems approach reveals species differences in hepatic stress response capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. avmajournals.avma.org [avmajournals.avma.org]

The Pharmacokinetics of Acetaminophen Glucuronide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (APAP), a widely used analgesic and antipyretic, undergoes extensive metabolism in the liver, with glucuronidation being the primary pathway at therapeutic doses. This process, which conjugates acetaminophen with glucuronic acid to form acetaminophen glucuronide (APAP-G), is crucial for its detoxification and elimination. Understanding the pharmacokinetics of APAP-G is paramount for assessing the safety and efficacy of acetaminophen, particularly in special populations and in cases of overdose. This technical guide provides a comprehensive overview of the formation, distribution, metabolism, and excretion of APAP-G, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Formation of this compound

The formation of APAP-G is a phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), primarily in the liver.[1][2][3] This conjugation reaction increases the water solubility of acetaminophen, facilitating its excretion from the body.[4]

At therapeutic doses of acetaminophen, approximately 52-57% is converted to APAP-G.[2][3] The primary UGT isoforms responsible for this biotransformation in humans are UGT1A1, UGT1A6, UGT1A9, and UGT2B15.[2] The relative contribution of each isoform can be influenced by the concentration of acetaminophen. At lower concentrations, UGT1A6 plays a more significant role, while at higher, potentially toxic, concentrations, UGT1A1 and UGT1A9 become more prominent.[2]

Genetic polymorphisms in UGT enzymes can lead to interindividual variability in acetaminophen glucuronidation, potentially affecting both efficacy and the risk of toxicity.[2] For instance, variations in the UGT1A gene have been associated with altered APAP-G formation.[2]

Distribution and Transport

Once formed in the hepatocytes, APAP-G is transported out of the liver and into the systemic circulation and bile. This transport is mediated by specific efflux transporters. The multidrug resistance-associated protein 3 (MRP3) is primarily responsible for the basolateral efflux of APAP-G from hepatocytes into the bloodstream.[4] From the blood, APAP-G is then transported to the kidneys for elimination.

Biliary excretion of APAP-G into the gut is mediated by the multidrug resistance-associated protein 2 (MRP2) and the breast cancer resistance protein (BCRP) located on the apical membrane of hepatocytes.[4] This biliary excretion is a key component of the enterohepatic circulation of APAP-G.

Metabolism and Excretion

APAP-G is a stable metabolite and does not undergo significant further metabolism. Its elimination from the body is primarily through renal excretion. The kidneys efficiently filter APAP-G from the blood into the urine.

A portion of the APAP-G excreted into the bile can be hydrolyzed back to acetaminophen by β-glucuronidases produced by intestinal microflora. The reabsorbed acetaminophen can then re-enter the systemic circulation, a process known as enterohepatic circulation. This can prolong the apparent half-life of acetaminophen.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for acetaminophen and its glucuronide metabolite in various populations. It is important to note that specific pharmacokinetic parameters for APAP-G are not as extensively reported as for the parent drug.

| Parameter | Healthy Adults | Reference |

| Acetaminophen (Parent Drug) | ||

| Half-life (t½) | 1.9 - 2.5 hours | [1] |

| Volume of Distribution (Vd) | ~0.9 L/kg | [5] |

| Total Body Clearance (CL) | 4.5 - 5.5 mL/kg/min | [1] |

| Fraction metabolized to APAP-G | 52 - 57% | [2][3] |

| This compound (APAP-G) | ||

| Half-life (t½) | ~3 hours | [6] |

| Urinary Excretion (% of dose) | ~55% | [1] |

| Population | Key Pharmacokinetic Alterations for APAP-G | Reference |

| Neonates | Reduced formation rate constant compared to adults. | [7][8] |

| Patients with Liver Cirrhosis | Greatly decreased plasma concentrations of APAP-G. | [9] |

| Patients with End-Stage Renal Disease | Significantly prolonged half-life (e.g., 30.5 hours in moderate renal failure). Markedly increased plasma concentrations. | [6][10][11] |

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

A typical clinical study to evaluate the pharmacokinetics of APAP-G would involve the following steps:

-

Subject Recruitment: Enroll healthy volunteers or patients from specific populations (e.g., individuals with hepatic or renal impairment).[12][13] Obtain informed consent.

-

Drug Administration: Administer a single therapeutic dose of acetaminophen.[12]

-

Sample Collection: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[14] Collect urine in timed intervals.[7][8]

-

Sample Processing: Process blood samples to obtain plasma and store all biological samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of acetaminophen and APAP-G in plasma and urine using a validated analytical method (see below).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL) for both acetaminophen and APAP-G using non-compartmental or compartmental modeling software.

Bioanalytical Method: Quantification of APAP-G in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of APAP-G using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[15][16][17]

a. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing a stable isotope-labeled internal standard (e.g., acetaminophen-d4-glucuronide).[18]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

b. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of APAP-G from other endogenous plasma components and metabolites.

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity for APAP-G.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for APAP-G and its internal standard. This provides high selectivity and reduces interference from the matrix.

-

c. Method Validation

The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[17][19] Validation parameters include:

-

Selectivity and Specificity: No interference from endogenous components at the retention times of the analyte and internal standard.

-

Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.

-

Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision).

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathways of acetaminophen.

Caption: Workflow for a clinical pharmacokinetic study of acetaminophen.

Conclusion

The pharmacokinetics of this compound are integral to the overall disposition and safety profile of acetaminophen. The formation of APAP-G via UGT-mediated metabolism is a high-capacity pathway that efficiently detoxifies the parent drug. The distribution and excretion of APAP-G are dependent on a series of transport proteins, and its elimination is primarily via the kidneys. Alterations in these processes due to disease states, such as liver or kidney impairment, can significantly impact the pharmacokinetic profile of APAP-G, with important clinical implications. The experimental protocols outlined in this guide provide a framework for the robust investigation of APAP-G pharmacokinetics, which is essential for the continued safe and effective use of acetaminophen in diverse patient populations.

References

- 1. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Paracetamol disposition and metabolite kinetics in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of acetaminophen in the human neonate: formation of this compound and sulfate in relation to plasma bilirubin concentration and D-glucaric acid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pediatrics.aappublications.org [pediatrics.aappublications.org]

- 9. researchgate.net [researchgate.net]

- 10. The disposition of paracetamol and its conjugates during multiple dosing in patients with end-stage renal failure maintained on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Manage Pain in Patients with Renal Insufficiency or End-Stage Renal Disease on Dialysis - Page 2 of 6 - The Rheumatologist [the-rheumatologist.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. Population Pharmacokinetic Modeling of Acetaminophen Protein Adducts in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A reliable LC-MS/MS method for the quantification of N-acetyl-p-benzoquinoneimine, acetaminophen glutathione and this compound in mouse plasma, liver and kidney: Method validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Central Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Acetaminophen Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen, a widely used analgesic and antipyretic, is primarily metabolized in the liver through glucuronidation, a phase II detoxification process catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This technical guide provides an in-depth exploration of the critical role of UGT enzymes in the metabolic clearance of acetaminophen. It details the specific UGT isoforms involved, their kinetic properties, the regulatory signaling pathways governing their expression, and comprehensive experimental protocols for their study. This document is intended to be a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and toxicology, offering a consolidated repository of quantitative data, detailed methodologies, and visual representations of the key biological processes.

Introduction: The Glucuronidation Pathway of Acetaminophen

At therapeutic doses, the majority of an acetaminophen dose (approximately 45-55%) is metabolized via glucuronidation.[1] This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of acetaminophen, forming the water-soluble and readily excretable acetaminophen-glucuronide (APAP-G). This conjugation reaction is essential for the detoxification and elimination of the drug.[2] Several UGT isoforms have been identified as key players in this pathway, primarily UGT1A1, UGT1A6, UGT1A9, and UGT2B15, all of which are expressed in the human liver.[2]

The relative contribution of each of these isoforms is dependent on the concentration of acetaminophen. At lower, therapeutic concentrations, UGT1A6 is a major contributor due to its high affinity for the substrate.[2] As concentrations increase, particularly towards toxic levels, the higher capacity UGT1A9 and UGT1A1 play a more significant role in acetaminophen clearance.[2] The involvement of UGT2B15 is also recognized as a significant contributor to acetaminophen glucuronidation.[3]

dot

Caption: Overview of Acetaminophen Metabolism.

Quantitative Analysis of UGT Isoform Kinetics

The efficiency of acetaminophen glucuronidation by different UGT isoforms can be quantified by their kinetic parameters: the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The intrinsic clearance (CLᵢₙₜ), calculated as the ratio of Vₘₐₓ to Kₘ, provides a measure of the enzyme's catalytic efficiency at low substrate concentrations.

Table 1: Kinetic Parameters of Human UGT Isoforms for Acetaminophen Glucuronidation

| UGT Isoform | Apparent Kₘ (mM) | Apparent Vₘₐₓ (nmol/min/mg) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Kinetic Model | Reference(s) |

| UGT1A1 | 9.4 | Not consistently reported | Not consistently reported | Hill Kinetics | [4] |

| UGT1A6 | 2.2 | Not consistently reported | Not consistently reported | Substrate Inhibition | [3][4] |

| UGT1A9 | 21 | Not consistently reported | Not consistently reported | Michaelis-Menten | [3][4] |

| UGT2B15 | Variable reports | Not consistently reported | Not consistently reported | Substrate Inhibition | [3] |

| Human Liver Microsomes (HLMs) | 7.37 ± 0.99 | 4.76 ± 1.35 | 646 | Michaelis-Menten | [5] |

| HLMs (Alamethicin-treated) | 4 | 1.5 | 375 | Hill Equation | [6] |

Note: Vₘₐₓ and CLᵢₙₜ values for individual recombinant UGTs are not consistently reported in a directly comparable format due to variations in experimental systems and protein expression levels. The data for HLMs represent the composite activity of all present UGT isoforms.

Regulation of UGT Gene Expression: Key Signaling Pathways

The expression of UGT genes is tightly regulated by a network of transcription factors and nuclear receptors that respond to both endogenous and xenobiotic signals. The primary regulators include the Aryl Hydrocarbon Receptor (AhR), the Constitutive Androstane Receptor (CAR), and the Pregnane X Receptor (PXR).[7] These receptors, upon activation by their respective ligands, translocate to the nucleus, heterodimerize with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of UGT genes, thereby modulating their transcription.

dot

Caption: Nuclear Receptor-Mediated UGT Gene Regulation.

Specific Regulation of Key UGT Isoforms

-

UGT1A1: The expression of UGT1A1 is regulated by CAR, PXR, and the glucocorticoid receptor.[8]

-

UGT1A6: Regulation of UGT1A6 expression involves PXR, CAR, AhR, and the transcription factor Nrf2.[9] Tissue-specific expression is influenced by Hepatocyte Nuclear Factor 1 (HNF1).[9]

-

UGT1A9: The UGT1A9 gene is a target for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[10]

-

UGT2B15: The expression of UGT2B15 is regulated by estrogens via the estrogen receptor, and by androgens through the androgen receptor.[1][11]

Experimental Protocols

In Vitro Acetaminophen Glucuronidation Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the rate of acetaminophen glucuronide formation in human liver microsomes (HLMs).

Materials:

-

Human Liver Microsomes (HLMs)

-

Acetaminophen solution

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin solution

-

Internal standard solution (e.g., paraxanthine)

-

Acetonitrile (ice-cold)

-

HPLC system with UV detector

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Sample Analysis:

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the formation of acetaminophen-glucuronide by a validated HPLC-UV method.

-

dot

Caption: Workflow for Acetaminophen Glucuronidation Assay.

HPLC-UV Method for the Analysis of Acetaminophen and Acetaminophen-Glucuronide

This is a representative HPLC method for the separation and quantification of acetaminophen and its glucuronide metabolite.

Table 2: Example HPLC-UV Conditions

| Parameter | Condition | Reference(s) |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | [12] |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer (e.g., 0.1 M potassium phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). | [12] |

| Flow Rate | 1.0 - 1.5 mL/min | [12] |

| Detection Wavelength | 250 nm or 260 nm | [12] |

| Injection Volume | 20 - 50 µL | |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Note: The specific mobile phase composition and gradient (if any) should be optimized for the specific column and HPLC system being used to achieve adequate separation of acetaminophen, acetaminophen-glucuronide, and the internal standard.

Conclusion

The glucuronidation of acetaminophen, mediated by a concert of UGT enzymes, is a paramount pathway for its detoxification and elimination. A thorough understanding of the specific roles of UGT1A1, UGT1A6, UGT1A9, and UGT2B15, their kinetic profiles, and the intricate regulatory networks that control their expression is fundamental for drug development and for predicting and mitigating potential drug-drug interactions and toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the multifaceted role of UGT enzymes in the metabolism of this ubiquitous drug.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interindividual variability in acetaminophen glucuronidation by human liver microsomes: identification of relevant acetaminophen UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of paracetamol UDP-glucuronosyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of UDP glucuronosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UDP-glucuronosyltransferase 1A6: structural, functional, and regulatory aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The UDP-glucuronosyltransferase 1A9 enzyme is a peroxisome proliferator-activated receptor alpha and gamma target gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen Receptor Mediates the Expression of UDP-Glucuronosyltransferase 2 B15 and B17 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic assay for this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Acetaminophen Glucuronide: A Cornerstone in Drug Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction